molecular formula C10H12O3 B13189192 4-(Hydroxymethyl)-2,5-dimethylbenzoic acid

4-(Hydroxymethyl)-2,5-dimethylbenzoic acid

Cat. No.: B13189192
M. Wt: 180.20 g/mol
InChI Key: YOBUXNINSRRNSW-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2,5-dimethylbenzoic acid is a substituted benzoic acid derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds with hydroxymethyl and carboxylic acid functional groups on an aromatic ring are highly versatile for constructing more complex molecules. For instance, similar structures like 4-(hydroxymethyl)benzoic acid are utilized in synthesizing metal-organic frameworks (MOFs) and other advanced materials . Furthermore, dimethyl-substituted benzoic acid scaffolds are frequently explored in medicinal chemistry for the development of novel therapeutic agents, such as prostaglandin receptor antagonists . The presence of both a hydroxymethyl group and a carboxylic acid on the dimethylbenzene core makes this compound a promising precursor for drug discovery, material science, and chemical biology. It can undergo typical reactions of alcohols and carboxylic acids, including esterification, amidation, and ether formation, to create a diverse array of derivatives. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-(hydroxymethyl)-2,5-dimethylbenzoic acid

InChI

InChI=1S/C10H12O3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4,11H,5H2,1-2H3,(H,12,13)

InChI Key

YOBUXNINSRRNSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)C)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Hydroxymethyl 2,5 Dimethylbenzoic Acid

Chemo- and Regioselective Synthesis Strategies

The successful synthesis of 4-(hydroxymethyl)-2,5-dimethylbenzoic acid hinges on the precise control of chemical reactions to functionalize the aromatic ring at specific positions and to selectively modify the substituents.

Controlled Oxidation Approaches for Hydroxymethyl Group Formation

A key challenge in the synthesis of this compound is the selective oxidation of one of the two methyl groups of a precursor like 2,5-dimethylbenzoic acid or a related derivative. Over-oxidation to the corresponding aldehyde or carboxylic acid is a common side reaction that must be carefully managed.

One potential strategy involves the selective oxidation of a methyl group on a substituted xylene derivative. For instance, a patented method describes the one-step oxidation of p-xylene (B151628) to 4-(hydroxymethyl)benzoic acid using a metal-organic framework (MOF) catalyst and an oxidizing agent like hydrogen peroxide. google.com This suggests that a similar approach could be explored for a 1,4-dimethyl-2-substituted benzene (B151609) to achieve selective oxidation at the 4-position methyl group. The choice of catalyst and reaction conditions would be critical to prevent the oxidation of the second methyl group.

Alternatively, a benzyl (B1604629) alcohol derivative can be synthesized and then further functionalized. For example, 2,5-dimethylbenzyl alcohol could serve as a precursor. The challenge then becomes the selective introduction of the carboxyl group at the desired position without affecting the hydroxymethyl group.

Research on the selective oxidation of benzyl alcohol derivatives has shown that various catalysts and conditions can be employed to favor the formation of either the aldehyde or the carboxylic acid. mdpi.commdpi.comresearchgate.net For the synthesis of this compound, a partial oxidation of one methyl group to a hydroxymethyl group is the desired transformation. This can be a difficult transformation to achieve with high selectivity.

Carboxylation Reactions for Benzoic Acid Moiety Construction

The introduction of the carboxylic acid group onto the aromatic ring is another crucial step. Several carboxylation methods are available in organic synthesis.

A classic method for introducing a carboxyl group is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion with carbon dioxide under high temperature and pressure. google.com This would necessitate a synthetic route starting from a corresponding phenol (B47542) derivative.

Another approach is the carbonation of a Grignard reagent or an organolithium species. For example, a bromo-substituted precursor, such as 1-bromo-4-(hydroxymethyl)-2,5-dimethylbenzene, could be converted to its Grignard reagent and then reacted with carbon dioxide to yield the desired benzoic acid.

Furthermore, modern carboxylation techniques using CO2 with carbonate promotion have been developed for the synthesis of valuable organic compounds. google.com These methods often offer milder reaction conditions. The regioselectivity of the carboxylation would be governed by the directing effects of the substituents already present on the aromatic ring. In the case of a 2,5-dimethyl substituted precursor, the steric hindrance from the methyl groups would influence the position of carboxylation.

Strategizing Methyl Group Incorporation and Aromatic Functionalization

The specific placement of the two methyl groups at the 2- and 5-positions is fundamental to the identity of the target molecule. A common strategy is to start with a commercially available, appropriately substituted precursor, such as 2,5-dimethylaniline (B45416) or 2,5-dimethylphenol, and then introduce the other functional groups.

For example, starting from 2,5-dimethylaniline, a Sandmeyer reaction could be employed to introduce a nitrile group, which can then be hydrolyzed to the carboxylic acid. Subsequent functionalization of one of the methyl groups would then be required.

Alternatively, Friedel-Crafts alkylation or acylation reactions on a suitably substituted benzene derivative could be used to introduce the methyl or other functional groups in a regioselective manner. The directing effects of the existing substituents would play a crucial role in determining the position of the incoming group.

Multi-step Convergent and Divergent Synthetic Pathways

Given the multifunctional nature of this compound, both convergent and divergent synthetic strategies can be envisioned.

A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. For example, a fragment containing the 2,5-dimethylbenzoic acid moiety could be coupled with a fragment that introduces the hydroxymethyl group.

A divergent synthesis would start from a common intermediate that is then elaborated into a variety of related products, including the target molecule. For example, 2,5-dimethylbenzoic acid could be a key intermediate. One portion of this intermediate could be subjected to selective benzylic bromination followed by hydrolysis to introduce the hydroxymethyl group. Another portion could be used to synthesize other derivatives. A procedure for the synthesis of 2,5-dimethylbenzoic acid from mesitylene (B46885) is documented in Organic Syntheses, providing a potential starting point for such a divergent approach. orgsyn.org

A plausible multi-step synthetic route could commence with the selective monobromination of p-xylene at one of the methyl groups, followed by the introduction of a second methyl group via a suitable cross-coupling reaction. Subsequent oxidation of the remaining methyl group to a carboxylic acid and the benzylic bromide to a hydroxymethyl group would lead to the target molecule. Careful control of the reaction conditions at each step would be paramount to ensure the desired regioselectivity and to avoid unwanted side reactions.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance. This involves the use of environmentally benign solvents, reagents, and catalysts, as well as the design of energy-efficient processes.

Solvent-Free and Aqueous Media Reaction Development

Performing reactions in the absence of volatile organic solvents or in aqueous media are key tenets of green chemistry.

Several studies have demonstrated the successful synthesis of carboxylic acids and other functionalized aromatic compounds under solvent-free conditions. nih.govresearchgate.net For instance, the oxidation of benzyl alcohols to benzoic acids has been achieved using catalysts under neat conditions. researchgate.net Applying such a solvent-free approach to the oxidation step in the synthesis of this compound could significantly reduce the environmental impact of the process.

The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. Research has shown that the synthesis of carboxylic acids from aldehydes can be effectively carried out in water using a selenium-containing catalyst and hydrogen peroxide as a green oxidant. mdpi.com Similarly, the synthesis of benzoic acid derivatives has been accomplished in an aqueous environment using the Schotten-Baumann method. brazilianjournals.com.br Developing an aqueous-based synthesis for this compound would represent a significant advancement in the sustainable production of this compound. This could involve exploring water-soluble catalysts and reagents for the key transformation steps.

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

Reaction StepConventional MethodPotential Green Alternative
Oxidation Use of stoichiometric heavy metal oxidants (e.g., KMnO4, CrO3) in organic solvents.Catalytic oxidation using O2 or H2O2 as the oxidant in water or under solvent-free conditions. mdpi.comrsc.org
Carboxylation Grignard reaction requiring anhydrous organic solvents (e.g., diethyl ether, THF).Use of CO2 with carbonate promoters, potentially in a molten salt or solvent-free system. google.com
Solvent Use Use of volatile and often toxic organic solvents for reactions and purification.Use of water, supercritical CO2, or solvent-free reaction conditions. nih.govmdpi.combrazilianjournals.com.br
Catalysis Homogeneous catalysts that are difficult to separate and recycle.Use of heterogeneous catalysts, such as supported metal nanoparticles or MOFs, that can be easily recovered and reused. google.comnih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Heterogeneous and Homogeneous Catalytic Systems for Efficiency and Selectivity

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency and selectivity while minimizing waste. For the synthesis of this compound, catalytic approaches can be envisioned through two primary routes: the selective oxidation of a precursor like 2,5-dimethylbenzyl alcohol or the carboxylation of a suitable derivative.

Homogeneous Catalysis:

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. For the selective oxidation of the methyl group at the 4-position of a precursor like 2,5-dimethylbenzyl alcohol, transition metal complexes are often employed. For instance, cobalt and manganese complexes, often in conjunction with bromide ions, are known to catalyze the aerobic oxidation of benzylic alcohols to carboxylic acids. researchgate.net A significant challenge in this approach is preventing the over-oxidation of the hydroxymethyl group.

Alternatively, the direct carboxylation of a 2,5-dimethylbenzyl derivative represents a highly atom-economical route. Recent advancements have demonstrated the use of dual-catalyst systems, such as palladium/iridium complexes under visible light irradiation, for the efficient carboxylation of benzyl alcohol derivatives with CO2. nih.gov Nickel-catalyzed carboxylation of benzyl halides with carbon dioxide also presents a viable, user-friendly method that proceeds under mild conditions. nih.govorganic-chemistry.org

Heterogeneous Catalysis:

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and recycling, which are crucial for sustainable industrial processes. For the selective oxidation of benzylic alcohols, supported metal nanoparticles (e.g., Pd, Au, Ru) on materials like metal-organic frameworks (MOFs), zeolites, or carbon nanotubes are promising. google.com A patent for the synthesis of the related 4-(hydroxymethyl)benzoic acid describes the use of a heterogeneous M-MOF catalyst for the one-step oxidation of p-xylene, highlighting the potential of this approach for selective oxidation. google.com

The carboxylation of benzyl derivatives can also be achieved using heterogeneous catalysts. For example, MOF-supported palladium catalysts have been successfully used for the hydroxycarbonylation of aryl iodides. researchgate.net

Below is a comparative table of potential catalytic systems for the synthesis of this compound, based on analogous reactions reported in the literature.

Catalyst TypeCatalyst ExampleReaction TypePotential PrecursorAdvantagesDisadvantages
HomogeneousCo/Mn/Br complexesAerobic Oxidation2,5-dimethylbenzyl alcoholHigh activity and selectivityDifficult catalyst recovery
HomogeneousPd/Ir dual catalystPhotocatalytic Carboxylation2,5-dimethylbenzyl alcoholHigh atom economy, mild conditionsRequires specialized equipment
HomogeneousNi(COD)2/LigandReductive Carboxylation2,5-dimethylbenzyl chlorideMild conditions, user-friendlyRequires stoichiometric reductant
HeterogeneousM-MOF (M=Fe, Cu, etc.)Selective Oxidation2,5-dimethyl-p-xyleneRecyclable, high stabilityPotentially lower selectivity
HeterogeneousPd@MOFHydroxycarbonylation2,5-dimethylbenzyl iodideRecyclable, robustMay require harsher conditions

Atom Economy and E-factor Optimization in Reaction Design

The principles of green chemistry are integral to the development of modern synthetic routes. Atom economy and the Environmental factor (E-factor) are key metrics for evaluating the sustainability of a chemical process. researchgate.netnih.gov

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. nih.gov Addition and rearrangement reactions have a 100% atom economy, while substitution and elimination reactions generate byproducts and thus have lower atom economies.

E-factor is a more practical measure, defined as the total mass of waste generated per unit mass of product. nih.gov This includes byproducts, unreacted starting materials, solvents, and catalyst losses. An ideal E-factor is zero.

In the context of synthesizing this compound, a direct C-H functionalization approach, such as the direct carboxylation of 2,5-dimethylbenzyl alcohol, would offer a significantly higher atom economy compared to a multi-step synthesis involving protecting groups and stoichiometric reagents. acs.orgresearchgate.net

The table below illustrates a theoretical comparison of the atom economy for different synthetic approaches to this compound.

Synthetic RouteReactantsDesired ProductByproductsAtom Economy (%)
Route A: Oxidation of 2,5-dimethylbenzyl alcohol2,5-dimethylbenzyl alcohol + O2This compoundH2O~90%
Route B: Carboxylation of 2,5-dimethylbenzyl chloride2,5-dimethylbenzyl chloride + CO2 + ReductantThis compoundOxidized Reductant, Cl- salts< 50%
Route C: Grignard route4-bromo-2,5-dimethylbenzyl alcohol -> Grignard + CO2This compoundMgBr(OH)~60%

Optimizing the E-factor involves a holistic approach, including the use of catalytic instead of stoichiometric reagents, minimizing solvent usage or employing greener solvents, and ensuring high reaction yields and efficient product isolation. nih.gov

Exploration of Protecting Group Strategies for Selective Functionalization

The presence of two reactive functional groups in this compound—a carboxylic acid and an alcohol—may necessitate the use of protecting groups to achieve selective transformations, especially in multi-step syntheses. researchgate.netjocpr.com The ideal protecting group strategy involves minimizing the number of protection/deprotection steps, using groups that are stable under the reaction conditions but can be removed with high yield under mild and specific conditions. semanticscholar.org

For the synthesis of this compound, one might need to protect either the hydroxyl group or the carboxylic acid group, depending on the synthetic route.

Protection of the Hydroxyl Group: If a reaction targets the carboxylic acid moiety (e.g., esterification or amidation), the hydroxyl group can be protected as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS) or a benzyl ether (Bn). Silyl ethers are generally stable to a wide range of non-acidic conditions and can be removed with fluoride (B91410) reagents. Benzyl ethers are robust and can be cleaved by hydrogenolysis. numberanalytics.com

Protection of the Carboxylic Acid Group: If a reaction is to be performed on the hydroxyl group (e.g., oxidation to an aldehyde), the carboxylic acid can be protected as an ester, such as a methyl or ethyl ester. These can be readily hydrolyzed back to the carboxylic acid under basic or acidic conditions.

Innovative Purification and Isolation Techniques for Research Scale Production

The purification and isolation of the final product in high purity is a critical step in any synthetic procedure. For research-scale production of this compound, advanced chromatographic and crystallization techniques are employed.

High-performance liquid chromatography (HPLC) is a powerful tool for the purification of polar organic molecules like this compound. For preparative separations, reversed-phase HPLC is commonly used, where a nonpolar stationary phase (e.g., C18-silica) is paired with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with a small amount of acid like formic or acetic acid to improve peak shape). scispace.comsielc.com

The separation of positional isomers of substituted benzoic acids can be challenging. waters.comnih.gov Advanced stationary phases, such as those with phenyl or pentafluorophenyl ligands, can offer different selectivities based on π-π interactions, which can be advantageous for resolving closely related aromatic compounds. nih.gov Ultra-high-performance liquid chromatography (UHPLC), with its smaller particle size columns, provides higher resolution and faster separation times, although it is more suited for analytical purposes or very small-scale purifications.

For larger scale purification, medium-pressure liquid chromatography (MPLC) can be employed as a preliminary purification step before final polishing by preparative HPLC. youtube.com

Crystallization is a highly effective method for obtaining pure solid compounds. Controlled crystallization involves carefully manipulating parameters such as solvent, temperature, cooling rate, and the presence of additives to influence crystal growth and purity. mdpi.comresearchgate.netdiva-portal.org

Polymorphism , the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, including benzoic acid derivatives. nih.govrsc.orgumt.edu Different polymorphs can have different physical properties, such as solubility and melting point. Therefore, polymorph screening is an important aspect of characterizing a new compound. This is typically done by crystallizing the compound from a variety of solvents under different conditions (e.g., slow evaporation, cooling crystallization) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). mdpi.comrsc.org

The presence of additives can be used to control the polymorphic outcome of a crystallization. mdpi.com For example, polymers or other small molecules can inhibit the nucleation of a more stable but less desired polymorph, allowing for the isolation of a metastable form.

Structural and Conformational Elucidation of 4 Hydroxymethyl 2,5 Dimethylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides data on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

The ¹H NMR spectrum of 4-(hydroxymethyl)-2,5-dimethylbenzoic acid is expected to show distinct signals for each type of proton. The aromatic region would feature two singlets corresponding to the protons at positions 3 and 6 of the benzene (B151609) ring. The hydroxymethyl group would produce a singlet for its two chemically equivalent protons (CH₂), and the two methyl groups attached to the ring would also appear as distinct singlets. The acidic proton of the carboxyl group and the hydroxyl proton may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement this by showing signals for all ten carbon atoms in the molecule. This includes the carboxyl carbon, the hydroxymethyl carbon, two methyl carbons, and the six distinct carbons of the aromatic ring (four substituted and two proton-bearing).

¹H NMR (Predicted) ¹³C NMR (Predicted)
Atom Chemical Shift (ppm)
H3~7.8
H6~7.2
CH₂ (Hydroxymethyl)~4.6
CH₃ (at C2)~2.5
CH₃ (at C5)~2.3
COOHVariable (e.g., ~12)
OH (Hydroxymethyl)Variable
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguous structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, significant correlations are not expected between the isolated aromatic, methyl, and hydroxymethyl protons, but it could reveal weak, long-range couplings between the methyl groups and the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively link the proton signals for H3, H6, the CH₂ group, and the two CH₃ groups to their corresponding carbon signals in the ¹³C spectrum, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the molecular skeleton by showing correlations between protons and carbons over two to three bonds. Key expected correlations include:

The protons of the CH₂ group correlating to the aromatic carbons C3, C4, and C5.

The protons of the methyl group at C2 correlating to carbons C1, C2, and C3.

The protons of the methyl group at C5 correlating to carbons C4, C5, and C6.

The aromatic proton H3 correlating to carbons C1, C2, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected by bonds. NOESY is critical for determining the substitution pattern. A key correlation would be observed between the protons of the hydroxymethyl (CH₂) group and the protons of the methyl group at the C5 position, confirming their spatial proximity. Similarly, a correlation between the H6 proton and the C5-methyl group would be expected.

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline form, offering a bridge between solution-state NMR and X-ray diffraction. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) measure these interactions to reveal details about molecular packing, conformation, and intermolecular forces in the crystal lattice. researchgate.net For this compound, ¹³C CP-MAS ssNMR could distinguish between crystallographically inequivalent molecules in the asymmetric unit, which would manifest as a splitting of signals for chemically equivalent carbons. researchgate.net This technique is particularly powerful for characterizing polymorphism and complementing the data obtained from powder X-ray diffraction. researchgate.net

Advanced Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₁₂O₃), the theoretical exact mass can be calculated and compared to the experimental value to confirm its chemical formula.

HRMS Data
Parameter Value
Molecular FormulaC₁₀H₁₂O₃
Theoretical Monoisotopic Mass180.07864 u
Expected [M-H]⁻ Ion (Negative Mode)179.07141 m/z
Expected [M+H]⁺ Ion (Positive Mode)181.08592 m/z

An experimental HRMS measurement matching one of these values within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a roadmap of the molecule's structure. For aromatic carboxylic acids, fragmentation often involves characteristic losses. libretexts.orgmiamioh.edu

A plausible fragmentation pathway for this compound (MW=180.17 g/mol ) would likely proceed through the following steps:

Loss of Water (H₂O): The molecular ion ([M]⁺˙ at m/z 180) could readily lose a molecule of water from the hydroxymethyl group, particularly in the presence of the ortho-methyl group, to form a stable ion at m/z 162.

Loss of a Hydroxyl Radical (•OH): Cleavage of the C-O bond in the carboxylic acid group can lead to the loss of a hydroxyl radical, resulting in the formation of an acylium ion ([M-OH]⁺) at m/z 163. libretexts.org This is a common fragmentation for benzoic acids. docbrown.info

Loss of Formic Acid (HCOOH) or CO + H₂O: A more complex rearrangement could lead to the loss of formic acid (46 Da) or sequential losses of water and carbon monoxide, resulting in an ion at m/z 134.

Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group would result in the loss of the •COOH radical (45 Da), yielding a fragment ion at m/z 135. libretexts.org

Predicted MS/MS Fragmentation
Observed m/z Mass Loss Proposed Fragment Identity
180-[C₁₀H₁₂O₃]⁺˙ (Molecular Ion)
16317[M - •OH]⁺
16218[M - H₂O]⁺˙
13545[M - •COOH]⁺
13446[M - H₂O - CO]⁺˙

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves passing X-rays through a single crystal of the material. The diffraction pattern produced is unique to the crystal's internal structure and can be used to calculate the positions of individual atoms, bond lengths, bond angles, and torsional angles with high precision.

Analysis of Molecular Geometry and Conformational Preferences

Awaiting experimental or computational data. A complete analysis would require the determination of bond lengths, bond angles, and dihedral angles to define the molecule's geometry. Conformational analysis would explore the rotational possibilities around single bonds, particularly involving the carboxylic acid and hydroxymethyl groups, to identify the most stable energetic conformations.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Bonding Assessment

Fourier-Transform Infrared (FT-IR) Spectroscopy

Awaiting spectroscopic data. An FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, C-O stretching vibrations, and various vibrations associated with the substituted benzene ring. The position and shape of the O-H bands would provide information on hydrogen bonding.

Raman Spectroscopy for Pressure-Induced Structural Changes and Vibrational Modes

Awaiting spectroscopic data. Raman spectroscopy would complement FT-IR by providing information on the vibrational modes of the molecule, particularly for non-polar bonds. A pressure-dependent Raman study would involve subjecting a sample to increasing pressure and observing shifts in the Raman bands, which can indicate changes in bond lengths, molecular conformation, and crystal structure, potentially revealing phase transitions.

Computational and Theoretical Investigations of 4 Hydroxymethyl 2,5 Dimethylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. Regions of high HOMO density are likely sites for electrophilic attack.

LUMO: The innermost orbital devoid of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. Regions of high LUMO density indicate probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For a molecule like 4-(Hydroxymethyl)-2,5-dimethylbenzoic acid, FMO analysis would reveal how the electron-donating methyl and hydroxymethyl groups and the electron-withdrawing carboxylic acid group collectively influence the energy and distribution of these frontier orbitals.

Table 1: Example Frontier Molecular Orbital Energies for a Substituted Benzoic Acid Derivative (Illustrative)

Molecular OrbitalEnergy (eV)Description
HOMO-6.95Represents electron-donating capability
LUMO-1.88Represents electron-accepting capability
Energy Gap (ΔE) 5.07 Indicator of chemical reactivity and stability

Note: This data is illustrative for a representative benzoic acid derivative and not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species, such as reagents, solvents, or biological receptors.

The MEP map uses a color scale to represent electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are favorable for interacting with positive charges. In this compound, these areas would be concentrated around the oxygen atoms of the carboxyl and hydroxymethyl groups.

Blue: Regions of most positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group is a prominent example of a positive potential site.

Green/Yellow: Regions of neutral or intermediate potential, typically found over the carbon backbone of the aromatic ring.

Analysis of the MEP surface provides a clear, qualitative picture of the molecule's polarity and its preferred sites for intermolecular interactions, including hydrogen bonding.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental results.

This correlation serves several purposes:

Structural Confirmation: Agreement between the calculated and experimental spectra helps to confirm the optimized molecular geometry.

Peak Assignment: Theoretical calculations allow for the unambiguous assignment of specific vibrational modes (e.g., O-H stretch, C=O stretch, C-C ring stretch) to the observed spectral bands.

Understanding Substituent Effects: The calculations can show how different functional groups influence the vibrational frequencies of neighboring bonds. For this compound, this would reveal the electronic impact of the hydroxymethyl and methyl groups on the characteristic vibrations of the carboxylic acid.

Theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of finite basis sets. To improve accuracy, calculated frequencies are typically multiplied by an empirical scaling factor.

Table 2: Example Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in a Benzoic Acid Derivative (Illustrative)

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H StretchingCarboxylic Acid3605~3400-2500 (broad)
C=O StretchingCarboxylic Acid1780~1710-1680
C-O StretchingCarboxylic Acid1355~1320-1210
O-H BendingCarboxylic Acid1430~1440-1395

Note: This data is illustrative for a representative benzoic acid derivative. Experimental values can vary based on phase (solid, liquid) and intermolecular hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT provides a static, gas-phase picture of a molecule at 0 K, Molecular Dynamics (MD) simulations model the behavior of molecules over time at a given temperature. MD simulations are used to explore conformational flexibility and the explicit effects of a solvent environment. ucl.ac.uk

For this compound, MD simulations could be used to:

Analyze Conformational Freedom: Investigate the rotation around the C-C bond connecting the carboxylic acid to the ring and the C-C bond of the hydroxymethyl group. This helps identify the most stable conformations in solution.

Study Solvation: Model the explicit interactions between the solute molecule and surrounding solvent molecules (e.g., water). This is crucial for understanding how hydrogen bonding with the solvent affects the solute's structure and dynamics. ucl.ac.ukrsc.org

Investigate Self-Association: In concentrated solutions, substituted benzoic acids can form hydrogen-bonded dimers or other aggregates. MD simulations can reveal the structure and stability of these associates, which is critical for understanding processes like crystallization. bohrium.comresearchgate.net

Quantum Chemical Modeling of Reaction Mechanisms and Transition State Structures

Quantum chemical methods, particularly DFT, are essential for modeling the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition state structures.

For this compound, this modeling could be applied to:

Predict Reaction Outcomes: For reactions such as esterification of the carboxylic acid or oxidation of the hydroxymethyl group, modeling can determine the activation energy barriers for different potential pathways, helping to predict which reaction is more likely to occur.

Understand Catalysis: If a reaction is catalyzed (e.g., by an acid or a metal), quantum chemical calculations can model the interaction between the catalyst and the substrate, explaining how the catalyst lowers the activation energy. Studies have been performed on similar molecules, such as the synthesis of 4-(hydroxymethyl)benzoic acid, where DFT was used to elucidate the Diels-Alder cycloaddition and subsequent dehydration steps. researchgate.net

Analyze Photodissociation: In photochemical reactions, modeling can help understand which bonds are likely to break upon electronic excitation. aip.org

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies (focused on theoretical principles)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to find a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. The core principle is that the structure of a molecule, encoded in numerical descriptors, determines its properties.

The QSPR methodology involves:

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated from the 2D or 3D structure of the molecule. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges from DFT), steric descriptors (e.g., molecular volume), and topological indices (based on the connectivity of atoms).

Model Building: A statistical method (such as multiple linear regression or machine learning) is used to build a model that correlates a subset of these descriptors with an experimentally measured property (e.g., acidity (pKa), solubility, boiling point).

Model Validation: The predictive power of the model is rigorously tested on a set of compounds that were not used in its creation.

For a series of substituted benzoic acids, QSPR could be used to develop a model that predicts properties like acidity based on descriptors related to the electronic effects of the substituents. nih.gov Such models are powerful tools in chemical and pharmaceutical research for screening new compounds and predicting their properties without the need for synthesis and experimental testing.

Chemical Reactivity and Transformation Pathways of 4 Hydroxymethyl 2,5 Dimethylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and decarboxylation. These transformations are fundamental in modifying the molecule for various applications, including polymer synthesis and medicinal chemistry.

Esterification and Amidation Reactions for Diverse Linkage Formation

Esterification: The carboxylic acid group of 4-(hydroxymethyl)-2,5-dimethylbenzoic acid can be readily converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgacs.org The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. tcu.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. libretexts.org

Amidation: The formation of an amide bond from the carboxylic acid requires the activation of the carboxyl group, as direct reaction with an amine is generally inefficient. libretexts.org Common methods involve the use of coupling reagents such as carbodiimides, like dicyclohexylcarbodiimide (B1669883) (DCC), or titanium(IV) chloride (TiCl4). rsc.org These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine to form the corresponding amide. researchgate.netresearchgate.net This reaction is crucial for incorporating the molecule into peptide structures or for creating polyamide materials.

Table 1: Examples of Esterification and Amidation Reactions
ReactantReagentsProductReaction Type
Methanol (B129727)H2SO4 (catalyst)Methyl 4-(hydroxymethyl)-2,5-dimethylbenzoateEsterification
BenzylamineDCC, CH2Cl2N-Benzyl-4-(hydroxymethyl)-2,5-dimethylbenzamideAmidation
AnilineTiF4, Toluene4-(Hydroxymethyl)-N-phenyl-2,5-dimethylbenzamideAmidation
EthanolHCl (catalyst)Ethyl 4-(hydroxymethyl)-2,5-dimethylbenzoateEsterification

Decarboxylation Mechanisms and Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for many benzoic acids unless specific structural features are present. nih.gov For substituted benzoic acids, this reaction is often facilitated by high temperatures or the presence of strong acids or metal catalysts. researchgate.net The presence of electron-donating groups, such as the two methyl groups on the ring of this compound, can influence the stability of intermediates and thus the reaction pathway.

The mechanism for acid-catalyzed decarboxylation typically involves the protonation of the aromatic ring, which facilitates the cleavage of the carbon-carbon bond between the ring and the carboxyl group. However, this process can require harsh conditions. Alternative pathways, such as radical decarboxylation, have been developed using photoredox catalysis or metal catalysts like silver (Ag) or copper (Cu), which can proceed under milder conditions. rsc.orglookchem.com The viability of these methods for this compound would depend on the compatibility of the hydroxymethyl group with the reaction conditions.

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group behaves as a primary benzylic alcohol, making it susceptible to a variety of transformations, including oxidation, etherification, esterification, halogenation, and nucleophilic substitution.

Selective Oxidation Reactions to Aldehyde and Carboxylic Acid

The hydroxymethyl group can be selectively oxidized to form an aldehyde or further oxidized to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2), are typically used to stop the oxidation at the aldehyde stage, yielding 4-formyl-2,5-dimethylbenzoic acid. lookchem.comyoutube.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the hydroxymethyl group all the way to a carboxylic acid, resulting in the formation of 2,5-dimethylterephthalic acid. youtube.com The selective oxidation of primary alcohols is a key transformation in organic synthesis, and various methods have been developed to achieve high chemoselectivity. nih.gov

Table 2: Selective Oxidation of the Hydroxymethyl Group
Oxidizing AgentTypical ProductOxidation Level
Pyridinium chlorochromate (PCC)4-Formyl-2,5-dimethylbenzoic acidAldehyde
Potassium permanganate (KMnO4)2,5-Dimethylterephthalic acidCarboxylic Acid
Manganese dioxide (MnO2)4-Formyl-2,5-dimethylbenzoic acidAldehyde
TEMPO/NaOCl4-Formyl-2,5-dimethylbenzoic acidAldehyde

Etherification, Esterification, and Halogenation Reactions

Etherification: The hydroxymethyl group can be converted to an ether through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed etherification can occur where the alcohol reacts with another alcohol molecule or a different alcohol, particularly with benzylic alcohols which can form stable carbocation intermediates. researchgate.netresearchgate.net

Esterification: In contrast to the esterification of the carboxylic acid moiety, the hydroxymethyl group can act as the alcohol component in a reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester linkage. This allows for the attachment of various acyl groups to the benzylic position.

Halogenation: The hydroxyl group can be replaced by a halogen (Cl, Br) using standard reagents. Thionyl chloride (SOCl₂) is commonly used to convert primary alcohols to alkyl chlorides, while phosphorus tribromide (PBr₃) is used for alkyl bromides. organic-chemistry.orgmasterorganicchemistry.comchemistrysteps.com These reactions typically proceed with inversion of configuration if the carbon is a stereocenter, via an SN2-type mechanism. masterorganicchemistry.com The resulting 4-(halomethyl)-2,5-dimethylbenzoic acid is a valuable intermediate for further functionalization.

Nucleophilic Substitution Reactions and Rearrangements

Nucleophilic Substitution: The conversion of the hydroxymethyl group to a halomethyl group (or another good leaving group like a tosylate) activates the benzylic position for nucleophilic substitution reactions. libretexts.org The resulting benzylic halide is highly reactive towards a wide range of nucleophiles, allowing for the introduction of various functional groups such as nitriles (with cyanide), azides (with azide (B81097) salts), or ethers (with alkoxides). These reactions typically follow an Sₙ2 pathway for primary benzylic halides, though an Sₙ1 mechanism can become competitive under certain conditions due to the stability of the benzylic carbocation. openstax.org

Rearrangements: Rearrangements involving the hydroxymethyl group are not common under standard conditions. However, under strongly acidic conditions that favor the formation of a benzylic carbocation, rearrangements could potentially occur, although they are generally less prevalent with primary benzylic systems compared to secondary or tertiary ones.

Table 3: Nucleophilic Substitution on 4-(Bromomethyl)-2,5-dimethylbenzoic acid
NucleophileReagent ExampleProduct
CyanideNaCN4-(Cyanomethyl)-2,5-dimethylbenzoic acid
AzideNaN34-(Azidomethyl)-2,5-dimethylbenzoic acid
MethoxideNaOCH34-(Methoxymethyl)-2,5-dimethylbenzoic acid
AcetateCH3COONa4-(Acetoxymethyl)-2,5-dimethylbenzoic acid

Table of Mentioned Chemical Compounds

Compound NameMolecular Formula
This compoundC10H12O3
MethanolCH4O
EthanolC2H6O
BenzylamineC7H9N
AnilineC6H7N
Methyl 4-(hydroxymethyl)-2,5-dimethylbenzoateC11H14O3
Ethyl 4-(hydroxymethyl)-2,5-dimethylbenzoateC12H16O3
N-Benzyl-4-(hydroxymethyl)-2,5-dimethylbenzamideC17H19NO2
4-(Hydroxymethyl)-N-phenyl-2,5-dimethylbenzamideC16H17NO2
Dicyclohexylcarbodiimide (DCC)C13H22N2
Titanium(IV) chlorideTiCl4
Titanium(IV) fluoride (B91410)TiF4
Carbon dioxideCO2
Pyridinium chlorochromate (PCC)C5H6ClCrO3N
Potassium permanganateKMnO4
4-Formyl-2,5-dimethylbenzoic acidC10H10O3
2,5-Dimethylterephthalic acidC10H10O4
Thionyl chlorideSOCl2
Phosphorus tribromidePBr3
4-(Bromomethyl)-2,5-dimethylbenzoic acidC10H11BrO2
4-(Cyanomethyl)-2,5-dimethylbenzoic acidC11H11NO2
4-(Azidomethyl)-2,5-dimethylbenzoic acidC10H11N3O2
4-(Methoxymethyl)-2,5-dimethylbenzoic acidC11H14O3
4-(Acetoxymethyl)-2,5-dimethylbenzoic acidC12H14O4

Electrophilic Aromatic Substitution (EAS) and Direct Aromatic Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on a substituted benzene (B151609) is largely determined by the electronic properties of the existing substituents. These groups can be classified as either activating or deactivating, and as ortho, para- or meta-directing.

In the case of this compound, the aromatic ring possesses a combination of activating and deactivating groups. The two methyl (-CH₃) groups are activating and ortho, para-directing due to their electron-donating inductive and hyperconjugation effects. The carboxylic acid (-COOH) group is a deactivating and meta-directing group, withdrawing electron density from the ring through both inductive and resonance effects.

The hydroxymethyl (-CH₂OH) group's influence is more nuanced. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I) through the methylene (B1212753) spacer. However, the presence of lone pairs on the oxygen allows for a potential, albeit weak, electron-donating resonance effect (+M) if the benzylic carbon can stabilize a positive charge. Generally, alkyl groups with electron-withdrawing substituents, like the hydroxymethyl group, are considered weakly deactivating. Due to the insulating effect of the methylene group, the strong ortho, para-directing influence of a hydroxyl group is significantly diminished, and the group does not strongly direct incoming electrophiles.

The regioselectivity of an EAS reaction on this compound will be determined by the cumulative effect of these substituents on the two available positions for substitution: C3 and C6.

Position C3: This position is ortho to the methyl group at C2 and meta to the methyl group at C5. It is also meta to the carboxylic acid at C1 and the hydroxymethyl group at C4.

Position C6: This position is ortho to the methyl group at C5 and meta to the methyl group at C2. It is ortho to the carboxylic acid at C1 and meta to the hydroxymethyl group at C4.

The powerful ortho, para-directing influence of the two methyl groups will strongly favor substitution at the positions ortho and para to them. The carboxylic acid group will direct incoming electrophiles to the positions meta to it, which are C3 and C5 (already substituted). Therefore, the directing effects of the activating methyl groups and the deactivating carboxylic acid group are in opposition.

In such cases of mixed directing effects, the activating groups generally dominate the regiochemical outcome. The two methyl groups will activate the ring towards electrophilic attack, particularly at the positions ortho and para to them. The deactivating carboxylic acid group will slow down the reaction rate but its meta-directing influence is likely to be overridden by the stronger activating and directing effects of the methyl groups.

Considering the available positions, substitution at C3 is ortho to one methyl group and meta to the other, while substitution at C6 is ortho to the other methyl group and meta to the first. Both positions are meta to the carboxylic acid. Steric hindrance may also play a role; the approach of an electrophile to C6 might be slightly more hindered due to its position between a methyl and a carboxylic acid group. However, the electronic activation from the methyl groups is the primary determinant. Given the strong activating and ortho, para-directing nature of alkyl groups, electrophilic substitution is most likely to occur at the positions most activated by them, which are C3 and C6. A mixture of products may be expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Substituent Group

Radical Reactions and Photochemical Transformations

The functional groups present in this compound also make it susceptible to radical and photochemical reactions. The benzylic hydrogen atoms of the hydroxymethyl group and the methyl groups are potential sites for radical abstraction, and the carboxylic acid and the aromatic ring itself can undergo photochemical transformations.

Radical Reactions:

The benzylic C-H bonds in both the hydroxymethyl and methyl groups are weaker than aromatic C-H bonds and are thus more susceptible to homolytic cleavage to form benzylic radicals. These radicals are stabilized by resonance with the aromatic ring. In the presence of radical initiators or under conditions that promote radical formation (e.g., high temperatures, UV light), this compound could undergo a variety of radical-mediated reactions. For instance, benzylic oxidation could occur, potentially converting the hydroxymethyl group to an aldehyde or carboxylic acid, and the methyl groups to carboxylic acids.

Photochemical Transformations:

Upon absorption of ultraviolet light, aromatic compounds can be excited to higher energy electronic states, leading to a range of photochemical reactions.

Transformations involving the Benzylic Alcohol: Benzylic alcohols are known to undergo photochemical oxidation, often in the presence of a photosensitizer and an oxidant such as molecular oxygen. This can lead to the formation of the corresponding aldehyde or carboxylic acid. Another potential photochemical pathway for benzylic alcohols is dehydroformylation, which involves the cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, leading to the formation of an arene.

Transformations involving the Carboxylic Acid: Aromatic carboxylic acids can undergo photochemical decarboxylation upon UV irradiation, leading to the loss of carbon dioxide and the formation of an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to form a de-carboxylated aromatic compound. Photodissociation of benzoic acid at different wavelengths has been shown to result in various products arising from C-C and C-O bond cleavage.

Reaction Type

Derivatization Strategies and Analogue Design for Advanced Research Applications

Design and Synthesis of Esters and Amides for Tunable Reactivity and Solubility

The presence of a carboxylic acid group on the 4-(Hydroxymethyl)-2,5-dimethylbenzoic acid scaffold allows for the straightforward synthesis of ester and amide derivatives. These modifications are fundamental strategies for altering properties such as solubility, lipophilicity, and metabolic stability.

Ester Synthesis: Esterification of the carboxylic acid can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, provides a direct route to various alkyl and aryl esters. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to activate the carboxylic acid prior to reaction with an alcohol. These methods allow for the introduction of a diverse range of ester functionalities, thereby fine-tuning the electronic and steric properties of the molecule.

Amide Synthesis: Similarly, the carboxylic acid can be converted into amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, often achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or by using peptide coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov Amide formation is a robust reaction that introduces a hydrogen bond donor/acceptor unit, which can significantly impact solubility and intermolecular interactions. nih.gov The synthesis of amides from carboxylic acids is one of the most frequently utilized reactions in medicinal chemistry. nih.gov

The strategic selection of different alcohols or amines allows for the creation of a library of ester and amide derivatives with a graduated spectrum of reactivity and solubility profiles, essential for systematic structure-activity relationship (SAR) studies.

Derivative Type Functional Group Targeted General Reagents Resulting Moiety Potential Property Change
EsterCarboxylic AcidAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)-COORIncreased lipophilicity, altered hydrolysis rate
EsterCarboxylic AcidAlcohol (R-OH), Coupling Agent (e.g., DCC, EDC)-COORIncreased lipophilicity, altered hydrolysis rate
AmideCarboxylic AcidAmine (R-NH₂), Coupling Agent (e.g., HBTU, TBTU)-CONHRModified solubility, increased metabolic stability
AmideCarboxylic AcidThionyl Chloride (SOCl₂), then Amine (R-NH₂)-CONHRModified solubility, increased metabolic stability

Development of Ethers and Thioether Analogues for Modified Electronic Properties

The hydroxymethyl group at the 4-position serves as a handle for the synthesis of ether and thioether analogues, which can significantly alter the electronic properties and conformational flexibility of the parent molecule.

Ether Synthesis: Ethers can be readily synthesized from the primary alcohol via the Williamson ether synthesis. organic-chemistry.org This method involves deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). This reaction is highly versatile for producing a wide range of alkyl and aryl ethers. Alternatively, acid-catalyzed dehydration of the alcohol can be used, particularly for the synthesis of symmetrical ethers. masterorganicchemistry.com

Thioether Synthesis: Thioethers, the sulfur analogues of ethers, can also be prepared from the hydroxymethyl group. A common approach involves converting the alcohol into a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a thiol (R-SH) or a thiolate salt (R-SNa). The introduction of a sulfur atom in place of an oxygen atom can impact the molecule's size, polarizability, and ability to coordinate with metal ions.

These derivatizations allow for precise modifications to the molecule's steric bulk and electronic character, which is crucial for applications where molecular recognition and electronic properties are important.

Derivative Type Functional Group Targeted General Reagents Resulting Moiety Potential Property Change
EtherHydroxymethyl1. Base (e.g., NaH) 2. Alkyl Halide (R-X)-CH₂-O-RIncreased lipophilicity, altered H-bonding capacity
ThioetherHydroxymethyl1. Tosyl Chloride, Pyridine 2. Thiol (R-SH) or Thiolate-CH₂-S-RModified electronic properties, potential for metal coordination

Exploration of Prodrug Design Principles Through Temporary Masking of Functional Groups

Prodrug design is a powerful strategy to overcome undesirable pharmaceutical properties of a parent drug molecule. ump.edu.pl For this compound, both the carboxylic acid and hydroxymethyl groups are amenable to temporary masking to create prodrugs. This section explores the theoretical design of such prodrugs, not their clinical application.

The primary goal of a prodrug is to undergo a predictable transformation in vivo to release the active parent compound. ump.edu.pl This can be used to enhance properties like membrane permeability or aqueous solubility. libretexts.org

Masking the Carboxylic Acid: The carboxylic acid can be esterified to form a biolabile ester. For instance, creating a simple alkyl or acyloxymethyl ester can increase lipophilicity, potentially enhancing passage through biological membranes. These ester linkages can be designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active carboxylic acid.

Masking the Hydroxymethyl Group: The hydroxymethyl group can also be masked, for example, by forming an ester with a dicarboxylic acid or an amino acid. This can increase water solubility. For instance, esterification with succinic acid would introduce a terminal carboxylic acid group, which could be formulated as a salt to dramatically improve aqueous solubility. This new ester bond would also be susceptible to enzymatic cleavage.

These theoretical prodrug strategies illustrate how temporary chemical modifications to the core scaffold can be designed to modulate its biopharmaceutical properties in a controlled manner.

Prodrug Strategy Masked Group Masking Moiety Example Resulting Prodrug Structure Intended In Vivo Cleavage Mechanism
Increase LipophilicityCarboxylic AcidEthyl Ester4-(Hydroxymethyl)-2,5-dimethylbenzoateEsterase-mediated hydrolysis
Increase SolubilityHydroxymethylSuccinate EsterSuccinoyl-oxymethyl-2,5-dimethylbenzoic acidEsterase-mediated hydrolysis

Scaffold Modification for Combinatorial Library Synthesis in Chemical Research

The bifunctional nature of this compound makes it an excellent core structure, or scaffold, for the synthesis of combinatorial libraries. Combinatorial chemistry allows for the rapid synthesis of a large number of distinct but structurally related molecules, which is a powerful tool in drug discovery and materials science.

By utilizing the two distinct functional groups—the carboxylic acid and the alcohol—one can perform a series of reactions in a combinatorial fashion. For example, the carboxylic acid can be reacted with a set of 100 different amines to create a library of 100 amides. Subsequently, the hydroxymethyl group on each of these amides can be reacted with a set of 10 different alkyl halides to create ethers. This two-step process would result in a library of 1000 (100 x 10) unique compounds.

This approach, often performed using solid-phase synthesis where the scaffold is attached to a resin, allows for the systematic exploration of chemical space around the this compound core. The resulting library of compounds can then be screened for desired biological activities or material properties.

Design of Linkers and Ligands Utilizing the this compound Core

The defined geometry of this compound, with functional groups at opposite ends of a semi-rigid aromatic spacer, makes it an attractive candidate for the design of chemical linkers and ligands.

As a Linker: In chemical biology and materials science, linkers are used to connect two or more different molecular entities. The carboxylic acid of the core can be coupled to one molecule (e.g., a protein or a solid support), while the hydroxymethyl group can be modified and then attached to a second molecule (e.g., a fluorescent dye or another protein). A related compound, 4-(Hydroxymethyl)benzoic acid, is commercially available as a linker for just such purposes. The dimethyl substitution on the ring provides additional steric bulk and defined geometry compared to the unsubstituted parent.

As a Ligand: The carboxylic acid and the oxygen of the hydroxymethyl group can act as coordination sites for metal ions. By modifying the scaffold, for example, by synthesizing derivatives with additional chelating groups, one can design ligands with specific affinities and selectivities for different metals. These ligands can be used in the construction of metal-organic frameworks (MOFs) or as catalysts in chemical reactions. The rigid nature of the benzene (B151609) ring provides a predictable framework for positioning coordinating atoms in three-dimensional space. mdpi.com

Advanced Analytical Methodologies for Research and Development of 4 Hydroxymethyl 2,5 Dimethylbenzoic Acid

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and performing quantitative analysis of 4-(Hydroxymethyl)-2,5-dimethylbenzoic acid. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose due to the compound's polarity. longdom.orglongdom.org Method development focuses on optimizing separation from potential impurities, such as starting materials, byproducts, or degradation products.

A typical RP-HPLC method involves a C18 stationary phase, which provides excellent retention and separation for aromatic carboxylic acids. longdom.org The mobile phase is generally a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). unipi.itekb.eg A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both polar and non-polar impurities. ekb.eg UV detection is commonly used, with the detection wavelength set near the absorbance maximum of the benzoic acid chromophore, typically around 230-250 nm, to ensure high sensitivity. longdom.org

For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound at various concentrations. The method is validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). longdom.orglongdom.org

Table 1: Illustrative HPLC Parameters for Analysis of this compound
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient
Flow Rate1.0 mL/min
Column Temperature25-40 °C
Detection Wavelength230-250 nm (UV)
Injection Volume10-20 µL

This subsection is not applicable. This compound is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exist as enantiomers, and the determination of enantiomeric excess is irrelevant.

For the detection and identification of trace-level impurities and degradation products, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable tool. ijsr.net This technique offers superior sensitivity and selectivity compared to HPLC with UV detection alone. nih.gov It is particularly crucial for identifying potential genotoxic impurities (PGIs), which must be controlled at parts-per-million (ppm) levels. ijsr.net

In an LC-MS/MS workflow, the HPLC system separates the target compound from its impurities. The eluent is then directed into the mass spectrometer. An electrospray ionization (ESI) source is commonly used, typically in negative ion mode, to deprotonate the carboxylic acid group of this compound and its related acidic impurities, forming [M-H]⁻ ions.

Tandem mass spectrometry (MS/MS) is used for structural elucidation. Precursor ions corresponding to the compound of interest and potential impurities are selected in the first mass analyzer (Q1), fragmented via collision-induced dissociation (CID) in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). nih.gov The fragmentation patterns provide structural information that helps in the unambiguous identification of unknown impurities. For quantitative trace analysis, the method operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, providing exceptional sensitivity and minimizing matrix interference. ijsr.netvu.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile and semi-volatile compounds. florajournal.com Due to the low volatility of carboxylic acids like this compound, direct analysis by GC is challenging and can result in poor peak shape and thermal degradation. restek.com Therefore, derivatization to convert the polar carboxylic acid and alcohol functional groups into more volatile, thermally stable esters and ethers is required prior to analysis. usherbrooke.calibretexts.org

Once derivatized, GC-MS can be effectively used for reaction monitoring. By taking aliquots from a reaction mixture at different time points, derivatizing them, and analyzing them by GC-MS, researchers can track the consumption of starting materials and the formation of this compound and any volatile byproducts. The mass spectrometer detector provides confirmation of the identity of the peaks in the chromatogram based on their mass spectra and fragmentation patterns.

Table 2: Typical GC-MS Parameters for Derivatized this compound
ParameterTypical Condition
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature250-280 °C
Oven ProgramInitial temp 80-100°C, ramp to 280-300°C
Ion Source Temperature230-250 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Ion Trap

The primary goal of derivatization is to replace the active, polar hydrogens on the carboxylic acid and hydroxyl groups with non-polar, thermally stable moieties, thereby increasing the volatility of the analyte. libretexts.org Several strategies are commonly employed for carboxylic acids. researchgate.net

Silylation: This is one of the most common derivatization methods. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), react with both the carboxylic acid and alcohol groups to form trimethylsilyl (B98337) (TMS) esters and ethers, respectively. restek.comusherbrooke.ca These derivatives are significantly more volatile and exhibit excellent chromatographic properties. libretexts.org

Alkylation/Esterification: This strategy specifically targets the carboxylic acid group. A common method is esterification to form methyl esters using reagents like diazomethane (B1218177) or methanol with an acid catalyst such as BF₃. restek.com While effective for the carboxyl group, a separate derivatization step would be needed for the hydroxymethyl group if its analysis is also required.

Acylation: This involves reacting the functional groups with an acylating agent, such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride), to form esters. libretexts.org Fluorinated acyl groups can enhance detectability when using an electron capture detector (ECD). libretexts.org

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and complementary separation technique to HPLC. It is known for its high separation efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.net For compounds like this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. nih.gov

In CZE, separation is based on the differences in the electrophoretic mobility of ions in a buffer-filled capillary under the influence of a high electric field. iaea.org At a pH above the pKa of the carboxylic acid group, this compound will be negatively charged and migrate toward the anode. The separation of different benzoic acid derivatives can be optimized by adjusting parameters such as the pH and concentration of the background electrolyte (buffer), applied voltage, and capillary temperature. nih.goviaea.org For separating closely related or neutral impurities, Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE that uses surfactants to form micelles as a pseudostationary phase, can be employed. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment in Research

Understanding the thermal properties of this compound is crucial for determining its stability during manufacturing, storage, and formulation. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for this assessment. psu.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. iitk.ac.in A TGA thermogram of this compound would reveal the temperature at which it begins to decompose. A sharp mass loss in the thermogram indicates the onset of thermal degradation. This information is vital for establishing maximum processing temperatures and understanding potential degradation pathways. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to assess thermal stability or under an oxidative atmosphere (e.g., air) to evaluate oxidative stability. iitk.ac.in

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. iitk.ac.in A DSC thermogram provides information on thermal events such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC analysis will show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of melting are important parameters for material characterization and purity estimation. When coupled with TGA, DSC can help differentiate between physical transitions (like melting) and chemical events (like decomposition) that involve a change in mass. iitk.ac.in

Table 3: Key Thermal Analysis Data for Material Characterization
TechniqueParameter MeasuredInformation Obtained for this compound
DSCHeat Flow (mW)Melting Point (°C), Enthalpy of Fusion (J/g), Polymorphic Transitions
TGAMass (%)Decomposition Temperature (°C), Thermal Stability, Presence of Volatiles

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Transformations Involving 4-(Hydroxymethyl)-2,5-dimethylbenzoic acid

The dual functionality of this compound presents significant opportunities for the development of novel catalytic transformations. The carboxylic acid and hydroxymethyl groups can act as directing groups or reactive sites for various metal-catalyzed reactions. Future research could focus on leveraging these functionalities for site-selective C-H functionalization of the aromatic ring, a process that enables the efficient synthesis of complex molecular architectures.

Transition metal catalysis, particularly with earth-abundant metals like cobalt, has emerged as a powerful tool for C-H bond functionalization, often utilizing directing groups to achieve high selectivity. The carboxylic acid moiety in this compound could serve as an effective bidentate directing group in concert with an auxiliary ligand, guiding the catalyst to functionalize the ortho C-H bonds. This approach could facilitate the introduction of a wide range of substituents, leading to novel derivatives with potential applications in materials science and medicinal chemistry.

Furthermore, the hydroxymethyl group can be a target for various catalytic oxidation, reduction, or coupling reactions. Exploration of catalysts for the selective transformation of the hydroxymethyl group in the presence of the carboxylic acid would open up new synthetic pathways. For instance, selective oxidation to an aldehyde would provide a key intermediate for further elaboration. Conversely, catalytic methods for esterification or etherification at the hydroxymethyl position, while preserving the carboxylic acid, are also of interest.

Table 1: Potential Catalytic Transformations for this compound

Reaction Type Functional Group Targeted Potential Catalyst Systems Potential Products
C-H Arylation Aromatic Ring (ortho to COOH) Pd(OAc)₂, Rh(III) complexes, Co(II) salts Biaryl compounds, Heteroaromatic derivatives
C-H Alkenylation Aromatic Ring (ortho to COOH) Ru(II) complexes, Ir(III) complexes Substituted styrenes
Selective Oxidation Hydroxymethyl group TEMPO/bleach, Aerobic oxidation catalysts (e.g., Pd, Ru) 4-Formyl-2,5-dimethylbenzoic acid
Selective Esterification Hydroxymethyl group Lipases, Acid catalysts with protective groups Monoesters

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch methods to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher yields, and the potential for automation. The synthesis and derivatization of this compound are well-suited for integration into flow chemistry platforms.

Future research could focus on developing a continuous flow process for the synthesis of the parent compound itself, potentially starting from readily available precursors like 2,5-dimethylbenzoic acid or its esters. Such a process would allow for the safe handling of reactive intermediates and reagents, and enable facile scale-up.

Moreover, the functional handles of this compound make it an ideal substrate for automated synthesis platforms. By immobilizing the compound on a solid support, either through its carboxylic acid or hydroxymethyl group, it could be subjected to a series of flow-through reactions to rapidly generate a library of derivatives. This high-throughput approach would be invaluable for drug discovery and materials science, allowing for the rapid screening of structure-activity relationships. The development of integrated flow systems that combine synthesis, purification, and analysis would further accelerate the discovery process. mdpi.comnih.govnih.gov

Development of Advanced Spectroscopic Probes Incorporating the Compound

Spectroscopic probes, particularly fluorescent probes, are indispensable tools in biological imaging and chemical sensing. The rigid aromatic core of this compound provides a scaffold that can be functionalized to create novel probes.

Future work could involve the strategic introduction of fluorophores and receptor units onto the this compound framework. The carboxylic acid and hydroxymethyl groups serve as convenient points for chemical modification. For instance, the carboxylic acid could be coupled with an amine-containing fluorophore, while the hydroxymethyl group could be derivatized with a receptor specific for a particular analyte. The photophysical properties of such probes could be designed to change upon binding to the target analyte, enabling its detection and quantification. The design of probes based on chromophores like 4-N,N-dimethylamino benzoic acid has been explored, providing a basis for developing new systems. researchgate.net

The development of probes with features such as large Stokes shifts, high quantum yields, and sensitivity to their local environment (e.g., polarity, viscosity) would be of particular interest. Such probes could find applications in studying cellular processes, detecting environmental pollutants, or as components in advanced diagnostic tools.

Theoretical Prediction and Experimental Validation of Undiscovered Reactivity Pathways

Computational chemistry and theoretical modeling are increasingly powerful tools for predicting the reactivity of molecules and for elucidating reaction mechanisms. Applying these methods to this compound could uncover novel and previously unexpected reaction pathways.

Future research efforts could employ density functional theory (DFT) and other computational methods to model the behavior of this compound under various reaction conditions. For example, theoretical calculations could predict the most likely sites for electrophilic or nucleophilic attack, the transition state energies for various transformations, and the thermodynamic stability of potential products. This in-silico screening could guide experimental work, saving time and resources by focusing on the most promising reactions.

One area of interest would be the exploration of intramolecular reactions. For instance, theoretical studies could predict the feasibility of intramolecular cyclizations under different catalytic conditions to form novel heterocyclic scaffolds. Experimental validation of these computationally predicted pathways would not only expand the synthetic utility of this compound but also deepen our fundamental understanding of its chemical reactivity.

Application in Supramolecular Assembly Design and Directed Self-Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has led to the development of a wide range of functional materials and complex systems. The presence of both a hydrogen bond donor (hydroxymethyl group) and a hydrogen bond donor/acceptor (carboxylic acid group) makes this compound an excellent candidate for the design of self-assembling systems.

Future research could explore the ability of this compound to form well-defined supramolecular structures, such as gels, liquid crystals, or nanofibers, through hydrogen bonding and π-π stacking interactions. nih.gov The predictable geometry of the aromatic ring and the directional nature of the hydrogen bonds could be exploited to control the morphology and properties of the resulting assemblies.

Furthermore, this compound could be used as a building block in the construction of more complex supramolecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The carboxylic acid can coordinate to metal ions to form MOFs, while the hydroxymethyl group could be modified to participate in the formation of covalent linkages for COFs. These materials have potential applications in gas storage, catalysis, and sensing. The principles of self-assembly seen in natural small molecules can provide inspiration for designing systems with this compound.

Green and Sustainable Synthesis of this compound and its Derivatives

The principles of green chemistry call for the development of synthetic methods that are environmentally benign, use renewable resources, and are atom-economical. Future research on this compound should prioritize the development of green and sustainable synthetic routes.

One promising approach is the use of biomass-derived starting materials. For example, 2,5-dimethylfuran, which can be produced from carbohydrates, could potentially be converted to a precursor for this compound through catalytic routes. researchgate.net The development of catalytic systems for the selective oxidation of p-xylene (B151628) or its derivatives using green oxidants like O₂ or H₂O₂ is another important area of research. google.com

In addition to the synthesis of the parent compound, the development of sustainable methods for its derivatization is also crucial. This includes the use of catalytic rather than stoichiometric reagents, the use of environmentally friendly solvents, and the development of processes that minimize waste. The valorization of biomass to produce platform chemicals is a key strategy in sustainable chemistry, and finding routes from such platform chemicals to this compound would be a significant advancement. rsc.orgkit.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.